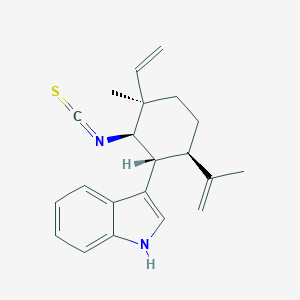

Hapalindole Q

Description

Structure

3D Structure

Properties

CAS No. |

106928-29-4 |

|---|---|

Molecular Formula |

C21H24N2S |

Molecular Weight |

336.5 g/mol |

IUPAC Name |

3-[(1R,2R,3R,6R)-3-ethenyl-2-isothiocyanato-3-methyl-6-prop-1-en-2-ylcyclohexyl]-1H-indole |

InChI |

InChI=1S/C21H24N2S/c1-5-21(4)11-10-15(14(2)3)19(20(21)23-13-24)17-12-22-18-9-7-6-8-16(17)18/h5-9,12,15,19-20,22H,1-2,10-11H2,3-4H3/t15-,19+,20+,21-/m0/s1 |

InChI Key |

PPHWDUZMWNUINO-NOOVBMIQSA-N |

SMILES |

CC(=C)C1CCC(C(C1C2=CNC3=CC=CC=C32)N=C=S)(C)C=C |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@]([C@@H]([C@H]1C2=CNC3=CC=CC=C32)N=C=S)(C)C=C |

Canonical SMILES |

CC(=C)C1CCC(C(C1C2=CNC3=CC=CC=C32)N=C=S)(C)C=C |

Synonyms |

(+)-hapalindole Q (-)-hapalindole Q hapalindole Q |

Origin of Product |

United States |

Chemical Synthesis Strategies for Hapalindole Q

Overview of Total Synthesis Endeavors

The total synthesis of Hapalindole Q has been a subject of considerable research, leading to a variety of innovative synthetic routes. These endeavors have not only successfully produced the natural product but have also spurred the development of new synthetic methodologies. acs.orgnih.govresearchgate.net

A bioinspired strategy has also been employed, mimicking the proposed biosynthetic pathway of hapalindole alkaloids. thieme-connect.comnih.gov This approach utilizes a cationic cyclization sequence to form the highly substituted cyclohexane (B81311) ring. thieme-connect.com An oxidative aza-Prins cyclization was a key transformation in this synthesis, yielding this compound as a single isomer in 48% yield. thieme-connect.comthieme-connect.com This methodology proved to be versatile, enabling the synthesis of several other hapalindole-type natural products. thieme-connect.comnih.govscribd.com

The development of direct coupling reactions has also significantly impacted the synthesis of this compound and its congeners. researchgate.netresearchgate.net These methods allow for the efficient and scalable construction of the key carbon-carbon bond between the indole (B1671886) nucleus and the terpenoid-derived portion of the molecule, often proceeding without the need for protecting groups. researchgate.netresearchgate.net

These diverse strategies highlight the creativity and ingenuity of synthetic chemists in tackling the challenges posed by the complex structure of this compound. The following sections will delve deeper into the specific methodologies that have been instrumental in these synthetic achievements.

| Total Synthesis Approach | Key Reaction | Number of Steps | Overall Yield (%) | Reference(s) |

| Racemic Synthesis | Diels-Alder Reaction | 8 | 12.4 | acs.org, nih.gov, acs.org |

| Enantioselective Synthesis | Ru-catalyzed Asymmetric Hydrogenation (DKR) | 13 | 5.9 | semanticscholar.org, rsc.org |

| Bioinspired Synthesis | Oxidative aza-Prins Cyclization | Not specified | 48 (for key step) | thieme-connect.com, thieme-connect.com |

| Formal Synthesis | Friedel-Crafts/Reductive Heck Reaction | Not specified | Not specified | researchgate.net |

Seminal Synthetic Approaches to the Hapalindole Core

The construction of the tricyclic core of this compound, which features a densely substituted cyclohexane ring fused to an indole moiety, represents a significant synthetic challenge. Chemists have devised several elegant strategies to assemble this core structure, each with its own unique advantages.

A powerful and direct method for forging the crucial bond between the indole and the terpene-derived fragment is the oxidative indole-enolate coupling. nih.gov This reaction has been a cornerstone in the synthesis of many hapalindole alkaloids, including this compound. nih.govresearchgate.net The strategy involves the direct coupling of an indole with a carbonyl compound, such as a ketone, in the presence of an oxidizing agent. researchgate.netbaranlab.org

This methodology offers a high degree of efficiency and practicality, often proceeding in a single step and on a gram scale. nih.govresearchgate.net A key advantage is the ability to form complex structures, including quaternary stereocenters, with a high level of predictability and stereocontrol, often dictated by the substrate. researchgate.net The reaction is believed to proceed through a single-electron transfer mechanism, generating an electron-deficient radical adjacent to the carbonyl group, which is then intercepted by the indole anion. researchgate.net

In the context of hapalindole synthesis, this approach has been used to couple indole with terpene-derived ketones like carvone. baranlab.orgnih.gov This direct coupling provides a rapid entry into the core structure of the hapalindole family, demonstrating its utility in the total synthesis of these complex natural products. nih.govescholarship.org

Closely related to oxidative enolate couplings are direct indole-carbonyl coupling reactions, which have emerged as a robust and versatile tool in the synthesis of the hapalindole core. researchgate.netresearchgate.net These reactions facilitate the direct attachment of an indole nucleus to the α-position of a carbonyl compound, a key strategic bond formation in the synthesis of this compound. researchgate.net

This method is characterized by its operational simplicity and high functional group tolerance, allowing for its application to structurally complex substrates without the need for extensive protecting group manipulations. researchgate.net The reaction typically employs a copper(II) catalyst and exhibits excellent regioselectivity, with coupling occurring exclusively at the C3 position of the indole. researchgate.net

The direct indole coupling has been successfully applied to the total synthesis of several members of the hapalindole family, showcasing its efficiency and scalability. researchgate.netresearchgate.net The ability to generate quaternary stereocenters with high diastereoselectivity makes this a particularly valuable strategy for constructing the sterically congested core of this compound. researchgate.net

Prins-type cyclizations have proven to be a powerful and bio-inspired strategy for constructing the complex cyclohexane ring system of the hapalindoles. researchgate.netresearcher.lifeacs.org This approach mimics the proposed biosynthetic pathway, which is believed to involve a cationic cyclization cascade. thieme-connect.comacs.org

In this strategy, a key step is the acid-catalyzed cyclization of an indole derivative bearing an appropriately positioned alkene or aldehyde functionality. thieme-connect.comresearcher.life For instance, a Brønsted acid-catalyzed cascade Prins-type cyclization between an indole and an aldehyde has been developed to access diverse indole terpenoid scaffolds in a single step with excellent yields and diastereoselectivities. researcher.life This method has been successfully applied to the stereodivergent total synthesis of several hapalindole alkaloids. researchgate.netresearcher.life

Lewis acids, such as scandium(III) triflate (Sc(OTf)₃), have also been employed to promote these cyclizations. thieme-connect.comacs.org In one notable example, an oxidative aza-Prins cyclization was used to synthesize this compound, affording the product as a single isomer. thieme-connect.comthieme-connect.com This highlights the high degree of stereocontrol that can be achieved with this methodology. The versatility of the Prins cyclization makes it a valuable tool for the synthesis of the hapalindole core and its analogues. nih.govscribd.com

Aldol (B89426) reactions have been strategically employed in the synthesis of this compound, particularly for the construction of the quaternary stereocenter at the C12 position. semanticscholar.orgnih.gov This approach often follows the initial formation of the cyclohexane ring and the installation of the indole moiety.

In one enantioselective total synthesis of (+)-Hapalindole Q, a key intermediate ketone was first synthesized. semanticscholar.orgnih.gov An aldol reaction of this ketone with acetaldehyde, mediated by lithium hexamethyldisilazide (LiHMDS) and zinc bromide, was then used to introduce the hydroxyethyl (B10761427) group that is characteristic of this compound. semanticscholar.orgnih.gov This reaction proceeded with high diastereoselectivity (10:1), demonstrating the precise control that can be exerted over the formation of the new stereocenter. semanticscholar.orgnih.gov

This aldol-based strategy is part of a divergent approach that allows for the synthesis of various hapalindole alkaloids by modifying the sequence of alkylation and aldol reactions. semanticscholar.orgrsc.orgrsc.org The ability to selectively functionalize the core structure through well-established reactions like the aldol condensation underscores the power of classic organic reactions in the context of complex natural product synthesis.

Prins Cyclization Strategies

Stereoselective and Enantiospecific Syntheses of this compound

Achieving the correct stereochemistry is a critical challenge in the total synthesis of this compound, which possesses multiple chiral centers. Chemists have developed sophisticated stereoselective and enantiospecific strategies to address this challenge, ensuring the synthesis of the natural product in its correct enantiomeric form.

One prominent enantiospecific approach begins with a chiral starting material from the "chiral pool," such as a camphor (B46023) derivative or (-)-carvone (B1668593). acs.orgnih.govrsc.org By utilizing a starting material with a defined stereochemistry, the chirality can be transferred through the synthetic sequence to the final product. For instance, an elegant enantioselective synthesis of (+)-Hapalindole Q was achieved starting from a camphor derivative. acs.org Similarly, (-)-carvone has been used as a chiral starting material in the synthesis of (+)-Hapalindole Q and other related alkaloids. nih.govrsc.org

Catalytic asymmetric synthesis offers another powerful avenue for controlling stereochemistry. A notable example is the use of a ruthenium-catalyzed asymmetric hydrogenation of a ketone via dynamic kinetic resolution (DKR). semanticscholar.orgrsc.org This key step establishes the chiral trans-1-indolyl-2-isopropenylcyclohexane core with high enantioselectivity. rsc.orgrsc.org The subsequent steps, including a diastereoselective aldol reaction, build upon this chiral scaffold to complete the synthesis of (+)-Hapalindole Q. semanticscholar.orgnih.govrsc.org

Bio-inspired strategies, such as the oxidative aza-Prins cyclization, have also demonstrated excellent stereocontrol. thieme-connect.comthieme-connect.com In the synthesis of this compound, this reaction proceeded to give the product as a single isomer, highlighting the inherent stereoselectivity of the cyclization process. thieme-connect.comthieme-connect.com

Furthermore, enantiospecific total syntheses have been developed that feature highly regio- and diastereoselective Lewis acid-catalyzed Friedel-Crafts reactions of indole with cyclic allylic alcohols. researchgate.net This method, combined with other stereocontrolled transformations, has enabled the formal synthesis of (+)-Hapalindole Q. researchgate.net

Organocatalytic Asymmetric Cycloaddition Reactions (e.g., Diels-Alder)

One of the early and notable approaches to the enantioselective synthesis of (+)-Hapalindole Q utilized an organocatalytic asymmetric Diels-Alder reaction as the cornerstone of the strategy. nih.govmdpi.com This method represents the first application of an enantioselective organomediated Diels-Alder reaction in the context of total synthesis. nih.gov

The key transformation involved the cycloaddition of a dienophile with a suitable diene, catalyzed by a chiral secondary amine, specifically one of MacMillan's imidazolidinone catalysts. nih.govmdpi.com This crucial step successfully established the four necessary contiguous stereocenters, including the challenging quaternary carbon, in a single operation with high enantioselectivity (93% ee). nih.gov Although effective in setting the core stereochemistry, this early application required a relatively high catalyst loading (40 mol%) to achieve a moderate yield and diastereomeric ratio. unl.pt

Following the key cycloaddition, the resulting intermediate was converted to (+)-Hapalindole Q through a series of functional group manipulations. This multi-step sequence included a Wittig olefination and a double deprotection in the final stages to furnish the natural product. mdpi.com This synthesis was a landmark achievement, demonstrating the power of iminium catalysis to construct complex stereochemical arrays found in natural products. mdpi.com

| Feature | Description | Reference |

|---|---|---|

| Key Reaction | Asymmetric Diels-Alder Cycloaddition | nih.gov |

| Catalysis Type | Organocatalysis (chiral secondary amine) | nih.govmdpi.com |

| Key Outcome | Established four contiguous stereocenters, including a quaternary center. | nih.gov |

| Enantioselectivity | High (93% ee) | nih.gov |

| Significance | First successful application of this specific reaction type in total synthesis. | nih.gov |

Lewis Acid Catalyzed Friedel-Crafts Reactions

A distinct strategy for the formal synthesis of (+)-Hapalindole Q has been developed, centered on a highly regio- and diastereoselective Lewis acid-catalyzed Friedel-Crafts reaction. nih.govresearchgate.net This approach involves the reaction of indole with a cyclic allylic alcohol, efficiently forming a crucial carbon-carbon bond at the C3 position of the indole nucleus. nih.govresearchgate.netresearchgate.net The use of a Lewis acid, such as aluminum trichloride (B1173362) (AlCl₃), is essential to activate the alkyl halide, generating a carbocation-like electrophile that is then attacked by the electron-rich indole ring. masterorganicchemistry.com

In a related bioinspired approach, a Lewis acid, scandium(III) triflate, was used to activate an oxidative aza-Prins cyclization. This reaction yielded this compound as a single isomer in 48% yield, demonstrating the power of Lewis acid catalysis in complex cyclization cascades. thieme-connect.com These Friedel-Crafts-type reactions are advantageous for their ability to construct the core structure of hapalindoles in a convergent and stereocontrolled manner. nih.govresearchgate.net

Intramolecular Reductive Heck Reactions

In conjunction with the Friedel-Crafts strategy, an intramolecular reductive Heck reaction was another key transformation in the formal synthesis of (+)-Hapalindole Q. nih.govresearchgate.netresearchgate.net The reductive variant of the Heck reaction differs from the classic Mizoroki-Heck coupling in that the alkylpalladium(II) intermediate is intercepted by a hydride source, leading to the formation of a new C-H bond instead of a C-C double bond. nih.gov

This reaction is particularly useful for constructing cyclic systems, including those containing quaternary centers. nih.gov In the synthesis of related hapalindole alkaloids, the reductive Heck cyclization proved superior to radical cyclization conditions, successfully favoring the desired 6-exo-trig cyclization pathway to form the carbocyclic core. nih.gov This demonstrates the utility of the intramolecular reductive Heck reaction for forging challenging ring systems present in the hapalindole family. nih.govresearchgate.netnih.gov

Ruthenium-Catalyzed Asymmetric Hydrogenation

A divergent enantioselective synthesis of (+)-Hapalindole Q and several other hapalindole-type alkaloids has been achieved, featuring a ruthenium-catalyzed asymmetric hydrogenation as the key stereochemistry-defining step. nih.govrsc.orgnih.gov This strategy employs the dynamic kinetic resolution (DKR) of a racemic α-substituted ketone. nih.govrsc.org

| Parameter | Details | Reference |

|---|---|---|

| Key Reaction | Ruthenium-catalyzed asymmetric hydrogenation via Dynamic Kinetic Resolution (DKR) | nih.govrsc.org |

| Target Achieved | Divergent enantioselective synthesis of (+)-Hapalindole Q and related alkaloids | nih.govnih.gov |

| Overall Yield for (+)-Hapalindole Q | 5.9% | nih.gov |

| Number of Steps for (+)-Hapalindole Q | 13 | nih.gov |

Bioinspired and Protecting-Group-Free Synthetic Routes

A prominent example is a scalable and protecting-group-free total synthesis that relies on a direct, oxidative coupling of the indole nucleus with carvone. nih.govresearchgate.netnih.gov This approach circumvents the need for traditional protection and deprotection sequences, leading to a more streamlined and practical synthesis. u-tokyo.ac.jp Another powerful bioinspired strategy employed an oxidative cyclization, specifically an aza-Prins cyclization, to construct the core of this compound. thieme-connect.comnih.gov This method is inspired by the proposed biosynthesis of the hapalindole alkaloids, which is thought to involve a cationic cyclization cascade to form the substituted cyclohexane ring. thieme-connect.com Such protecting-group-free and bioinspired syntheses are not only efficient but also provide valuable insights into the potential biogenetic pathways of these complex natural products. nih.govnih.gov

Concept of Redox Economy in Hapalindole Synthesis

The synthesis of this compound by the Baran group is a prime example of the application of "redox economy." nih.govnih.govresearchgate.net This concept, analogous to atom economy and step economy, advocates for minimizing superfluous oxidation and reduction steps within a synthetic sequence. nih.govnih.gov Instead of manipulating the oxidation state up and down, a redox-economic synthesis features a steady and linear increase in the oxidation state of the intermediates as they progress toward the final target. nih.govresearchgate.net

Biological Activities and Molecular Mechanisms of Hapalindole Q

Antimicrobial Action Modalities

Hapalindole Q is one of many hapalindole-type alkaloids that exhibit a range of antimicrobial activities. These compounds are produced by certain species of cyanobacteria, such as those from the genera Hapalosiphon and Fischerella.

Inhibition of RNA Polymerase Activity

A key mechanism behind the antibacterial effects of some hapalindole-type alkaloids is the inhibition of bacterial RNA polymerase. Studies on related compounds, such as 12-epi-hapalindole E isonitrile, have shown direct inhibition of this essential enzyme, which is responsible for transcribing genetic information from DNA to RNA. This inhibition disrupts the synthesis of proteins necessary for bacterial survival. The interaction with RNA polymerase has been described as competitive with respect to ATP, a building block of the RNA molecule. While this mechanism has been established for closely related hapalindoles, it provides a strong basis for understanding the potential action of this compound.

Broader Spectrum Antibacterial and Antifungal Effects

The hapalindole family, including this compound, demonstrates a wide range of activity against various microbes. Research has documented the efficacy of different hapalindoles against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and to a lesser extent, Gram-negative bacteria. In addition to antibacterial properties, many hapalindoles, including this compound, exhibit antifungal activity. They have been shown to be effective against fungal pathogens like Candida albicans. The specific functional groups attached to the core hapalindole structure, such as isonitrile and isothiocyanate groups, are thought to be crucial for these broad-spectrum antimicrobial bioactivities.

Table 1: Antimicrobial Spectrum of Selected Hapalindole Alkaloids

| Compound Family | Target Organism | Type of Activity | Reference |

|---|---|---|---|

| Hapalindoles | Staphylococcus aureus | Antibacterial | |

| Hapalindoles | Bacillus subtilis | Antibacterial | |

| Hapalindoles | Candida albicans | Antifungal |

Immunomodulatory Effects

Beyond their antimicrobial actions, hapalindoles have been identified as modulators of the immune system. This activity has been primarily characterized by their ability to influence the behavior of immune cells, particularly T cells.

Suppression of T Cell Proliferation

Several studies have highlighted the capacity of hapalindoles to suppress the proliferation of T cells. For instance, Hapalindole A, a closely related compound, was found to reduce T cell proliferation with an IC50 of 1.56 µM. This antiproliferative effect occurs at concentrations lower than those that induce cell death (apoptosis), suggesting a specific immunomodulatory action rather than general cytotoxicity. This suppression of T cell expansion is a key indicator of the potential for these compounds to act as immunosuppressive agents.

Mechanistic Considerations of Immunological Impact

The precise mechanisms underlying the immunomodulatory effects of this compound are still under investigation. However, the suppression of T cell proliferation points towards interference with signaling pathways that are critical for immune cell activation and expansion. The isonitrile functional group present in many hapalindoles, including some of the most potent ones, appears to be important for this bioactivity. Formamide derivatives of hapalindoles have been shown to have weaker antiproliferative effects on T cells, underscoring the role of specific chemical features in their immunological impact.

Autophagy Regulation Mechanisms

Recent research has uncovered a novel and distinct mechanism of action for this compound related to the cellular process of autophagy. Autophagy is a fundamental catabolic process where cells degrade and recycle their own components to maintain cellular homeostasis.

Table 2: Mechanistic Details of this compound in Autophagy Regulation

| Activity | Molecular Target/Process | Consequence | Reference |

|---|---|---|---|

| Macroautophagy Inhibition | Yes-associated protein 1 (YAP1) | Promotes YAP1 degradation via chaperone-mediated autophagy | |

| Rab7 distribution | Disrupts proper distribution |

Suppression of Autophagosome-Lysosome Fusion

This compound acts as an inhibitor of macroautophagy by impeding the fusion of autophagosomes with lysosomes. pnas.orgnih.gov This critical step in the autophagic process is essential for the degradation of cellular waste. The compound's interference with this fusion event leads to an accumulation of autophagosomes within the cell.

Induction of Yes-associated protein 1 (YAP1) Degradation via Chaperone-Mediated Autophagy (CMA)

The inhibitory effect of this compound on macroautophagy is a consequence of its ability to induce the degradation of Yes-associated protein 1 (YAP1). pnas.orgnih.gov YAP1 is a key effector in the Hippo signaling pathway. This compound promotes the noncanonical degradation of YAP1 through a specific process known as chaperone-mediated autophagy (CMA). pnas.orgnih.gov Biophysical techniques have confirmed a direct binding interaction between this compound and YAP1. nih.gov Further studies have indicated that the core hapalindole scaffold is crucial for this binding and subsequent degradation, more so than the isothiocyanate group. nih.gov The degradation of YAP1 is a pivotal event that underlies the compound's impact on autophagosome-lysosome fusion. chemsoc.org.cn

Disruption of Rab7 Distribution

A key consequence of this compound-induced YAP1 degradation is the disruption of the proper cellular distribution of Rab7. pnas.orgnih.gov Rab7 is a small GTPase that plays a vital role in the maturation of autophagosomes and their subsequent fusion with lysosomes. While this compound does not significantly alter the protein levels of Rab7, it causes the protein to cluster and mislocalizes it within the cell. pnas.org This disruption of Rab7's normal localization is a direct contributor to the observed block in autophagosome-lysosome fusion. pnas.org

Other Identified Cellular and Biochemical Interactions

Beyond its effects on autophagy, this compound and related compounds have been shown to interact with other cellular components and pathways.

Modulation of Sodium Channels

Hapalindole alkaloids have been identified as modulators of sodium channels. researchgate.netthieme-connect.com This activity is thought to be a potential mechanism for their observed toxicity in certain organisms, such as insects. thieme-connect.comthieme-connect.com Studies have shown that hapalindoles can inhibit veratridine-induced depolarization in neuroblastoma cells, a mechanism shared with other known neurotoxins. researchgate.net However, this modulation of sodium channels did not result in cytotoxicity in these neuroblastoma cell lines. thieme-connect.comthieme-connect.com

Reversal of Multidrug Resistance (MDR) via P-glycoprotein Interaction

The hapalindole class of alkaloids has been associated with the reversal of multidrug resistance (MDR) in cancer cells. ias.ac.innih.gov MDR is a significant challenge in chemotherapy and is often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). nih.govscirp.org Certain indole (B1671886) alkaloids can inhibit P-gp, thereby increasing the intracellular concentration and efficacy of chemotherapeutic drugs. nih.govglobalresearchonline.net

Quorum Sensing Inhibition

Indole compounds, the core structure of hapalindoles, have been shown to interfere with bacterial quorum sensing (QS). nih.gov QS is a cell-to-cell communication system that bacteria use to coordinate group behaviors, including biofilm formation and virulence factor expression. mdpi.comnih.gov By inhibiting QS, these compounds can reduce bacterial pathogenicity without directly killing the bacteria, offering an alternative strategy to combat multidrug-resistant strains. mdpi.comacs.org

Structure Activity Relationship Sar and Analog Development for Hapalindole Q

Principles and Methodologies of SAR Elucidation

The elucidation of SAR for Hapalindole Q relies on systematically modifying its chemical structure and assessing the impact of these changes on its biological effects. This process is guided by established principles of medicinal chemistry and employs a range of sophisticated methodologies.

Analog Synthesis and Chemical Derivatization

The chemical synthesis of this compound analogs is a cornerstone of SAR studies. Total synthesis provides a versatile platform to introduce a wide array of structural modifications that are not accessible through derivatization of the natural product itself. Various synthetic strategies have been developed to access the complex tetracyclic core of hapalindoles, enabling the preparation of analogs with altered stereochemistry and functionality.

Key synthetic approaches that have been instrumental in generating this compound analogs include:

Diels-Alder Reactions: An organomediated Diels-Alder reaction has been a key step in the total synthesis of (+)-Hapalindole Q, establishing the four contiguous stereocenters with high enantioselectivity. pnas.org This methodology allows for the creation of analogs by modifying the dienophile or diene components.

Prins-type Oxidative Cyclization: A bioinspired oxidative cyclization strategy has been utilized for the total synthesis of several hapalindole-type natural products, including 12-epi-hapalindole Q isonitrile. scribd.com This approach mimics the proposed biosynthetic pathway and provides a means to generate diverse analogs by varying the cyclization precursors. pnas.org

Direct Coupling Methodologies: The development of direct coupling reactions between indoles and carbonyl compounds has enabled the scalable synthesis of hapalindole-type natural products, often in a protecting-group-free manner. pnas.org This facilitates the rapid generation of a library of analogs for SAR studies.

Friedel-Crafts and Heck Reactions: Enantiospecific total syntheses of related hapalindoles have been achieved using a Lewis acid-catalyzed Friedel-Crafts reaction of indole (B1671886) with cyclic allylic alcohols, followed by an intramolecular reductive Heck reaction. researchgate.net These methods offer precise control over the stereochemistry and substitution patterns of the resulting analogs.

Through these synthetic endeavors, researchers can systematically modify different parts of the this compound molecule, such as the indole ring, the cyclohexyl moiety, and the isonitrile group, to probe their importance for biological activity.

Chemoenzymatic and Biosynthetic Engineering for Analog Generation

Chemoenzymatic synthesis and biosynthetic engineering have emerged as powerful complementary approaches to purely chemical synthesis for generating this compound analogs. These methods leverage the inherent catalytic power and specificity of enzymes from the hapalindole biosynthetic pathway.

Chemoenzymatic synthesis combines chemical synthesis with enzymatic transformations. For instance, a chemically synthesized precursor can be subjected to the action of one or more isolated enzymes to introduce specific modifications, such as halogenation or cyclization. researchgate.netrochester.edu This strategy takes advantage of the often-unparalleled regio- and stereoselectivity of enzymes to achieve transformations that are challenging to perform using traditional chemical methods. rsc.orgmdpi.com

Biosynthetic engineering , on the other hand, involves the genetic manipulation of the hapalindole biosynthetic gene cluster (BGC) in a heterologous host organism. nih.gov By introducing, deleting, or modifying genes within the pathway, the production of novel analogs can be achieved. For example, exchanging genes encoding cyclase enzymes can control the stereochemistry of the final product. nih.gov This approach allows for the de novo production of analogs from simple starting materials like L-tryptophan and geranyl pyrophosphate. nih.gov

A key advantage of these biological approaches is the potential to harness the promiscuity of certain biosynthetic enzymes to accept and process unnatural substrates, leading to the generation of a diverse array of analogs that would be difficult to access through other means. annualreviews.orgrsc.org

Influence of Key Functional Groups on Biological Activity

SAR studies have begun to shed light on the critical roles of specific functional groups within the this compound molecule for its biological activity, particularly its ability to bind to and promote the degradation of Yes-associated protein 1 (YAP1). pnas.orgnih.govresearcher.life

Role of the Isonitrile Moiety

The isonitrile (-N≡C) group is a distinctive feature of many hapalindole alkaloids and was initially thought to be a critical "warhead" for their biological activity. annualreviews.orgrsc.org However, recent research on this compound's mechanism of action has challenged this assumption.

A preliminary structure-activity relationship study revealed that while this compound binds to YAP1 and promotes its degradation, analogs where the isothiocyanate group (as this compound contains an isothiocyanate, not isonitrile) is absent or replaced still retain the ability to bind to YAP1 and induce its degradation. pnas.orgnih.govresearcher.life This suggests that the isothiocyanate moiety is not essential for the interaction with YAP1. pnas.orgchemsoc.org.cn

Significance of the this compound Scaffold for Specific Target Binding (e.g., YAP1)

The tetracyclic core scaffold of this compound has been identified as the primary determinant for its binding to YAP1. pnas.orgnih.govresearcher.life Studies comparing this compound with simple indole derivatives demonstrated that the complex, rigid framework of the natural product is essential for this specific molecular recognition. pnas.org

The intricate three-dimensional arrangement of the fused ring system, along with its specific stereochemistry, creates a unique molecular surface that complements a binding pocket on the YAP1 protein. This interaction is crucial for initiating the chaperone-mediated autophagy pathway that leads to YAP1 degradation. pnas.orgnih.gov

The significance of the scaffold is further underscored by the fact that other hapalindole family members with a similar core structure also exhibit the ability to downregulate YAP1. pnas.org This highlights the potential of the hapalindole scaffold as a privileged structure for the design of direct YAP1 inhibitors.

| Feature | Role in YAP1 Binding | Supporting Evidence |

| Isonitrile/Isothiocyanate Moiety | Non-essential | Analogs lacking this group still bind to and degrade YAP1. pnas.orgnih.govresearcher.life |

| This compound Scaffold | Essential | Simple indole derivatives do not bind to YAP1; the complex tetracyclic structure is required for interaction. pnas.org |

Enzymatic Promiscuity and Substrate Flexibility in Analog Production

A remarkable feature of the hapalindole biosynthetic pathway is the promiscuity and flexibility of several of its key enzymes. annualreviews.orgrsc.org This enzymatic adaptability has been harnessed to generate a wide range of this compound analogs.

The isonitrile synthases involved in the early steps of the pathway have been shown to accept various substituted L-tryptophan derivatives as substrates. annualreviews.org This allows for the introduction of different functional groups, such as halogens, onto the indole ring of the final product. annualreviews.orgrsc.org The resulting halo-substituted analogs often exhibit altered lipophilicity and bioavailability, which can be advantageous for developing compounds with improved pharmacological properties. rsc.org

Furthermore, the cyclase enzymes that catalyze the formation of the polycyclic ring system also display a degree of substrate flexibility. researchgate.net They can accept modified precursors and catalyze their cyclization into novel scaffold variations. This has been exploited in chemoenzymatic approaches to produce unnatural hapalindole-type metabolites. researchgate.net

The promiscuity of these enzymes is not only a valuable tool for generating chemical diversity for SAR studies but also provides insights into the natural evolution of these complex metabolic pathways. The ability of the producing organisms to generate a suite of related compounds may confer an evolutionary advantage by providing a chemical defense against a broader range of threats. rsc.org

| Enzyme Class | Substrate Flexibility | Application in Analog Production |

| Isonitrile Synthases | Accept substituted L-tryptophan derivatives. annualreviews.org | Generation of analogs with modifications on the indole ring, such as halogenation. annualreviews.orgrsc.org |

| Cyclases | Tolerate modified precursors for cyclization. researchgate.net | Production of unnatural hapalindole scaffolds through chemoenzymatic synthesis. researchgate.net |

| Halogenases | Can modify various hapalindole-type alkaloids. nih.gov | Late-stage functionalization of the hapalindole core to introduce halogens at specific positions. nih.gov |

Computational Approaches to SAR Studies

The exploration of the structure-activity relationships (SAR) of complex natural products like this compound is increasingly benefiting from computational methodologies. These in silico techniques offer a powerful means to rationalize the connection between a molecule's structure and its biological activity, guide the synthesis of more potent and selective analogs, and accelerate the drug discovery process. By modeling the intricate interplay of molecular features, computational approaches can predict bioactivity, thereby prioritizing experimental efforts on the most promising compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. medcraveonline.com These models are built on the principle that variations in the structural or physicochemical properties of a molecule directly influence its biological effects. wikipedia.orgnih.gov For natural products like the hapalindoles, QSAR can be a valuable tool to understand which structural motifs are crucial for their activity and to predict the potency of new, unsynthesized derivatives. medcraveonline.com

The development of a QSAR model involves several key steps. First, a dataset of compounds with known biological activities is compiled. For the hapalindole class, this would involve synthesizing or isolating a series of analogs of this compound and testing their biological effects. Next, for each molecule, a set of numerical values known as molecular descriptors is calculated. These descriptors can represent a wide range of properties, including physicochemical characteristics (e.g., lipophilicity, electronic properties), steric parameters, and topological indices that describe the molecule's shape and connectivity. wikipedia.org Finally, statistical methods are used to build a mathematical equation that links these descriptors to the observed biological activity. medcraveonline.com

While specific, published QSAR models focused exclusively on this compound are not widely detailed in the current literature, the principles are actively applied to the broader class of alkaloids and other natural products to guide drug discovery. preprints.org For instance, computational modeling, a related approach that can inform 3D-QSAR studies, has been suggested for designing structural analogs of Hapalindole C to probe its SAR. Such studies involve systematic modifications, like altering chlorination patterns or replacing the isonitrile functional group, and then using computational predictions to guide which analogs to synthesize and test. This highlights the recognized potential of QSAR and related computational methods in the study of the hapalindole family. A hypothetical QSAR study on this compound analogs would involve correlating their structural variations with measured bioactivity, as illustrated in the conceptual table below.

Table 1: Conceptual Data for a QSAR Study of Hapalindole Analogs This table is for illustrative purposes to demonstrate the type of data used in a QSAR analysis. The bioactivity values are hypothetical.

| Compound Name | Modification from this compound | LogP (Descriptor) | Dipole Moment (Descriptor) | Hypothetical Bioactivity (IC₅₀, µM) |

| This compound | - | 4.5 | 2.1 D | 5.2 |

| Analog 1 | Dechloro- | 4.1 | 1.9 D | 10.8 |

| Analog 2 | Isothiocyanate | 4.6 | 3.5 D | 3.1 |

| Analog 3 | 12-epi- | 4.5 | 2.2 D | 7.5 |

| Analog 4 | N-methyl | 4.8 | 2.3 D | 4.9 |

Machine Learning and Explainable AI for Bioactivity Prediction

In recent years, machine learning (ML) and artificial intelligence (AI) have emerged as powerful extensions to traditional QSAR modeling for predicting the biological activity of chemical compounds. researchgate.netplos.org Unlike classical QSAR which often relies on linear statistical methods, ML algorithms can capture complex, non-linear relationships between molecular features and activity, potentially leading to more accurate predictive models. researchgate.net For structurally intricate molecules like this compound and its derivatives, ML offers a sophisticated approach to navigating the vast chemical space and identifying promising new analogs.

The application of ML in bioactivity prediction involves training an algorithm on a large dataset of compounds, where each compound is represented by a set of descriptors or a molecular fingerprint. github.com The algorithm learns the patterns that correlate with activity, enabling it to make predictions for new, untested molecules. researchgate.net Support Vector Machines (SVM), Random Forests, and neural networks are common ML techniques employed for this purpose. plos.orgacs.org

A significant advancement in this area is the development of Explainable AI (XAI). researchgate.net While ML models can be highly predictive, they are often considered "black boxes," making it difficult to understand the reasoning behind their predictions. XAI techniques aim to overcome this limitation by providing insights into which specific molecular features the model considers important for predicting activity. researchgate.net This is crucial for medicinal chemists, as it provides a rationale for designing new compounds.

For the hapalindole family, a proposed optimal strategy involves an experimental-computational feedback loop. rsc.org In this loop, enzymes like Stig cyclases and Fam prenyltransferases, known for their role in hapalindole biosynthesis, can be used to generate a diverse library of hapalindole analogs. rsc.org This library is then tested for biological activity. The resulting data (structures and activities) is used to train and validate QSAR and XAI models. rsc.org The computational models, in turn, can then guide the next round of synthesis by predicting which new modifications are most likely to enhance the desired biological activity. rsc.org This iterative process of generation, testing, and computational modeling accelerates the exploration of the SAR for complex natural products like this compound.

Table 2: Illustrative Machine Learning Input for Hapalindole Analogs This table is conceptual, showing how molecular fingerprints and predicted activities might be structured in an ML study. Fingerprints are simplified for illustration.

| Compound Name | Molecular Fingerprint (Simplified) | Experimental Bioactivity (pIC₅₀) | Predicted Bioactivity (pIC₅₀) |

| This compound | 01101011... | 5.28 | 5.35 |

| 12-epi-Hapalindole D | 11011010... | 4.95 | 5.01 |

| Fischerindole U | 01101101... | Not Tested | 4.88 |

| Welwitindolinone A | 11100110... | Not Tested | 6.12 |

Computational Chemistry Applications in Hapalindole Q Research

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics (MD) simulations are computational techniques that allow researchers to visualize and predict the behavior of molecules over time. mdpi.com These methods are particularly valuable for studying the dynamic nature of molecules and their interactions with other entities, such as enzymes or receptors. mdpi.com In the context of Hapalindole Q, these simulations provide a window into its conformational flexibility and biosynthetic pathways. osti.govnih.gov

Elucidation of Enzyme-Substrate Interactions in Biosynthesis

The biosynthesis of the complex polycyclic core of hapalindoles involves a fascinating enzymatic cascade. nih.govresearchgate.net Molecular dynamics simulations have been instrumental in unraveling the intricacies of these reactions. osti.gov For instance, MD simulations have been used to study the active site of Stig cyclases, the enzymes responsible for the cyclization cascade in hapalindole biosynthesis. osti.govnih.gov These simulations, combined with X-ray crystallography and mutagenesis studies, have helped identify key amino acid residues crucial for the enzymatic reaction. osti.govescholarship.org

MD simulations have also shed light on the conformational changes within the enzyme's active site that accommodate the substrate and guide the reaction towards the formation of either a hapalindole or a fischerindole core. nih.govescholarship.org These computational studies have revealed that the flexibility of certain loops within the enzyme structure plays a significant role in controlling the reaction's outcome. osti.gov By simulating the enzyme with and without the substrate, researchers can observe the dynamic interactions that lead to the precise stereochemical and regiochemical control exhibited by these enzymes. osti.gov

| Enzyme Class | Specific Enzyme Example | Computational Method | Key Insights from Computational Studies |

| Stig Cyclases | HpiC1 | Molecular Dynamics (MD) Simulations, Quantum Mechanics (QM) | Elucidation of the active site, identification of key residues for cyclization, understanding the switch between hapalindole and fischerindole formation. osti.govnih.govescholarship.org |

| Aromatic Prenyltransferases | AmbP1, AmbP3 | X-ray Crystallography, Molecular Dynamics (MD) Simulations | Understanding of substrate plasticity and the molecular basis for normal versus reverse prenylation. nih.gov |

| Dioxygenases | WelI3 (analogy) | - | Putative mechanism based on analogy to other enzymes. ias.ac.in |

Prediction of Molecular Behavior and Interactions

For example, MD simulations can help predict the preferred conformations of this compound in different environments, which can influence its ability to bind to a receptor. mdpi.com By understanding the dynamic nature of the molecule, researchers can gain insights into its structure-activity relationships, which is essential for the design of new analogs with improved properties. rsc.org

Ligand-Target Docking and Binding Affinity Predictions

Ligand-target docking is a computational technique used to predict the preferred orientation of a molecule (the ligand) when bound to a larger molecule, typically a protein or a nucleic acid (the target). nih.govresearchgate.net This method is widely used in drug discovery to identify potential drug candidates and to understand their mechanism of action at a molecular level.

Molecular Docking and Induced Fit Docking

Molecular docking simulations have been utilized to explore the potential binding modes of hapalindole-type alkaloids to various biological targets. In a typical docking study, a three-dimensional model of the target protein is used, and the ligand, in this case, this compound, is computationally "docked" into the active or binding site. nih.govresearchgate.net The simulations generate multiple possible binding poses and score them based on their predicted binding affinity. nih.gov

Induced fit docking is a more advanced technique that accounts for the flexibility of the protein's active site. rsc.org While standard docking often treats the receptor as rigid, induced fit docking allows for conformational changes in the protein upon ligand binding, providing a more realistic representation of the interaction. rsc.org This is particularly important for understanding the binding of flexible molecules like this compound.

Identification of Potential Molecular Targets

A significant application of molecular docking in this compound research is the identification of its potential molecular targets. By screening this compound against a panel of known biological targets, researchers can generate hypotheses about its mechanism of action. rsc.org For example, docking studies have suggested that hapalindole-type compounds may interact with targets such as RNA polymerase and P-glycoprotein.

Recent research has identified that this compound can inhibit macroautophagy by promoting the degradation of Yes-associated protein 1 (YAP1). researchgate.netpnas.org Biophysical techniques have confirmed the binding of this compound to YAP1, with an equilibrium dissociation constant (Kd) determined to be 14.83 ± 0.65 μM. researchgate.net This discovery opens up new avenues for investigating the therapeutic potential of the hapalindole scaffold. researchgate.netpnas.org

| Potential Target | Compound Type | Method of Investigation | Findings |

| RNA Polymerase | Hapalindole C | Biochemical Assays | Inhibition of RNA polymerase with an IC50 value of 500 μM. |

| P-glycoprotein | Welwitindolinones | Biochemical Assays | Inhibition of P-glycoprotein, suggesting a role in overcoming multidrug resistance. nih.govillinois.edu |

| Yes-associated protein 1 (YAP1) | This compound | Biophysical Techniques, Cell-based Assays | Direct binding to YAP1, leading to its degradation and inhibition of macroautophagy. researchgate.netpnas.orgresearchgate.net |

| 30S Ribosomal Fragment and OmpF Porin Protein | Novel Cyanobacterial Compound | Molecular Docking | Strong binding affinity, suggesting potential antibiotic activity. nih.govresearchgate.net |

Quantum Chemical Calculations in Mechanistic Studies

Quantum chemical calculations, based on the principles of quantum mechanics, provide a highly detailed and accurate way to study the electronic structure and reactivity of molecules. These methods are particularly useful for investigating reaction mechanisms, where the breaking and forming of chemical bonds are involved. riverlane.com

In the context of this compound research, quantum mechanical (QM) calculations have been employed to study the energetics of the key steps in its biosynthesis. escholarship.orgnih.gov For example, density functional theory (DFT) calculations have been used to compare the energy barriers for the formation of the hapalindole versus the fischerindole core structures. nih.govnih.gov These calculations have shown that the formation of the tetracyclic fischerindole is influenced by inductive effects, while the formation of the tetracyclic hapalindole is also influenced by resonance effects. nih.gov

Furthermore, QM computations have been used to investigate the Cope rearrangement step in the biosynthesis, suggesting that the reaction proceeds through an acid-catalyzed escholarship.orgescholarship.org-sigmatropic rearrangement. escholarship.org These theoretical studies, in conjunction with experimental data, provide a deep and nuanced understanding of the chemical transformations that lead to the formation of this compound and its related alkaloids.

Predictive Models for Biological Activity and Pathway Engineering

Computational chemistry has emerged as a powerful tool in the study of complex natural products like this compound, offering insights that complement experimental research. In the context of this compound, computational approaches are primarily applied in two key areas: predicting the biological activity of the molecule and its derivatives, and guiding the engineering of its biosynthetic pathway to generate novel compounds. These predictive models are instrumental in understanding structure-activity relationships (SAR) and exploring the vast chemical space of hapalindole-type alkaloids.

Predictive Models for Biological Activity

Predictive modeling plays a crucial role in understanding the mechanisms behind the biological effects of this compound and in designing new analogs with potentially enhanced or novel activities. Techniques such as molecular docking and machine learning are employed to build models that correlate a compound's structure with its biological function.

Structure-Activity Relationship (SAR) Studies: A significant finding in this compound research is its role as a macroautophagy inhibitor. pnas.orgnih.gov It functions by inducing the degradation of Yes-associated protein 1 (YAP1) through a process called chaperone-mediated autophagy, which in turn hinders the fusion of autophagosomes with lysosomes. pnas.orgnih.gov Computational models can be used to probe the interaction between this compound and YAP1. Preliminary experimental SAR studies have revealed that the core hapalindole scaffold is essential for binding to YAP1 and initiating its degradation, whereas the isothiocyanate functional group is not. pnas.orgnih.gov This insight is vital for designing future analogs, suggesting that modifications should focus on the ring system rather than the isothiocyanate moiety to maintain or improve this specific activity.

Computational methods, including computer-aided drug design (CADD) and artificial intelligence (AI), are increasingly used to elucidate the SAR of natural products. nih.gov These models can predict the bioactivity of hypothetical derivatives, prioritizing the synthesis of compounds that are most likely to exhibit improved properties. nih.gov For instance, molecular docking simulations can predict how structural modifications to the hapalindole ring system might affect its binding affinity to biological targets like YAP1 or bacterial RNA polymerase. acs.org

| Computational Method | Application in this compound Research | Research Findings |

| Molecular Docking | Predicting the binding interactions of this compound and its analogs with biological targets. | Helps in understanding the structural basis of activity and guiding the design of new derivatives with enhanced potency. |

| Machine Learning / AI | Analyzing the relationship between biosynthetic genes, chemical structure, and biological activity. | Can predict the bioactivity of novel compounds produced through pathway engineering and prioritize analogs for synthesis. nih.gov |

| Quantum Mechanics (DFT) | Investigating the energetics and mechanisms of biosynthetic reactions. | Provides insights into the cyclase-mediated Cope rearrangement and electrophilic aromatic substitution, explaining the formation of different alkaloid cores. nih.gov |

Computational Chemistry in Pathway Engineering

The biosynthesis of this compound and related alkaloids is a complex process involving a series of enzymatic reactions. nih.govescholarship.org Computational chemistry, particularly quantum mechanics, provides a window into these intricate transformations, guiding efforts to engineer the biosynthetic pathway for the production of novel compounds.

Understanding Biosynthetic Mechanisms: The formation of the characteristic polycyclic core of hapalindoles and the related fischerindoles begins with the geranylation of a cis-indole isonitrile intermediate. nih.govescholarship.org This is followed by a remarkable cascade catalyzed by a class of enzymes known as Stig cyclases, which involves a Cope rearrangement, a 6-exo-trig cyclization, and a terminal electrophilic aromatic substitution (EAS). nih.govescholarship.org

Quantum mechanical density functional theory (DFT) computations have been employed to study the energetics of this cascade. nih.gov These calculations help to explain why different cyclases produce either the hapalindole or fischerindole core. The models show that the formation of the fischerindole core is primarily influenced by inductive effects, while the formation of the hapalindole core is also affected by resonance effects. nih.gov This fundamental understanding of the reaction mechanism at a quantum level is critical for rationally engineering the cyclase enzymes to favor the production of one scaffold over the other or to create entirely new structures.

Engineering Novel Derivatives: The enzymes in the hapalindole biosynthetic pathway, particularly the Stig cyclases and Fam prenyltransferases, have been found to be remarkably promiscuous, meaning they can accept a variety of substrates. nih.gov This flexibility allows for the generation of diverse hapalindole and fischerindole derivatives through biocatalysis. nih.gov Computational analysis aids in understanding the basis for this substrate flexibility and in predicting which novel substrates might be successfully processed by these enzymes. escholarship.orgresearchgate.net By combining computational predictions with the genetic engineering of biosynthetic pathways, researchers can create libraries of novel hapalindole analogs for biological screening. nih.govnih.gov This chemoenzymatic approach offers a powerful alternative to total synthesis for accessing new chemical diversity. nih.gov

| Enzyme Class | Function in Hapalindole Biosynthesis | Role in Pathway Engineering |

| Isonitrile Synthases (e.g., AmbI1-3, FamH1-3) | Catalyze the formation of the key cis-indole-isonitrile intermediate from L-tryptophan. nih.govannualreviews.org | Can be engineered or used with unnatural tryptophan analogs to produce modified starting materials for the pathway. annualreviews.org |

| Prenyltransferases (e.g., FamD1, FamD2) | Attach a geranyl or dimethylallyl pyrophosphate group to the indole (B1671886) isonitrile core. annualreviews.orgnih.gov | Their promiscuity allows for the use of different prenyl donors to create structural diversity. nih.gov |

| Stig Cyclases (e.g., FamC1, HpiC1, FimC5) | Catalyze the complex cyclization cascade (Cope rearrangement, cyclization, EAS) to form the polycyclic hapalindole or fischerindole core. nih.govescholarship.orgnih.gov | Exchanging or engineering these cyclases can control the stereochemistry and regiochemistry of the final product, leading to different alkaloid scaffolds. nih.govresearchgate.net |

Future Research Trajectories for Hapalindole Q

Deepening Mechanistic Understanding of Biological Activities

While early studies attributed the bioactivity of hapalindoles to general mechanisms like the inhibition of RNA polymerase, more recent and specific research has uncovered a novel mode of action for Hapalindole Q. pnas.orgthieme-connect.comthieme-connect.com A significant future trajectory lies in thoroughly elucidating this and other potential molecular pathways.

Recent groundbreaking research has identified this compound as a mechanistically unique macroautophagy inhibitor. pnas.orgpnas.org Autophagy is a critical cellular process for degrading and recycling cellular components to maintain homeostasis, and its dysfunction is linked to numerous diseases, including cancer and neurodegenerative disorders. pnas.orgnih.gov this compound has been shown to impede the fusion of autophagosomes with lysosomes, a crucial final step in the autophagy process. pnas.orgpnas.org

The underlying mechanism for this inhibition is the compound's ability to promote the degradation of Yes-associated protein 1 (YAP1). pnas.orgnih.gov YAP1 is a key effector in the Hippo signaling pathway. nih.gov this compound induces the degradation of YAP1 through a noncanonical pathway known as chaperone-mediated autophagy (CMA). pnas.orgpnas.orgnih.gov This reduction in YAP1 levels leads to the disruption of the proper distribution of Rab7, a small GTPase essential for autophagosome-lysosome fusion. pnas.orgpnas.org Biophysical studies have confirmed a direct binding interaction between this compound and YAP1. pnas.orgnih.gov Interestingly, preliminary structure-activity relationship studies suggest that the core hapalindole scaffold is responsible for this activity, rather than the isothiocyanate functional group. pnas.orgnih.gov

Future research will likely focus on:

Detailed characterization of the this compound-YAP1 interaction: Pinpointing the exact binding site and understanding the structural basis for the induced degradation via CMA.

Exploring downstream effects: Investigating the full cellular consequences of YAP1 degradation and autophagy inhibition by this compound in various cell types.

Advancements in Biosynthetic Pathway Engineering for Novel Analog Production

The natural production of hapalindoles is mediated by complex biosynthetic gene clusters (BGCs) within cyanobacteria. nih.gov Recent breakthroughs in identifying and understanding these pathways have paved the way for their manipulation to produce novel derivatives. nih.gov A key area of future research is the application of synthetic biology and biosynthetic engineering to create analogs of this compound with improved properties.

The biosynthesis of the hapalindole core involves a fascinating enzymatic cascade. nih.govacs.org It begins with the conversion of L-tryptophan to a cis-indole isonitrile intermediate, which is then prenylated. nih.gov This is followed by a complex cyclization catalyzed by a unique class of enzymes known as Stig cyclases. nih.govacs.org These enzymes perform a three-step reaction involving a Cope rearrangement, a 6-exo-trig cyclization, and an electrophilic aromatic substitution to construct the polycyclic core. nih.gov

Key advancements and future directions include:

Heterologous Expression: The entire 42-kbp "fam" hapalindole pathway from Fischerella ambigua has been successfully engineered into the fast-growing cyanobacterium Synechococcus elongatus UTEX 2973. nih.govresearchgate.net This creates a controllable production chassis, achieving titers of 0.75–3 mg/L for hapalindoles H and 12-epi-hapalindole U. nih.govresearchgate.net Future work will focus on optimizing these systems for this compound production and scaling them for industrial application. rsc.org

Enzyme Engineering and Swapping: The stereochemistry of the final hapalindole product is controlled by the specific Stig cyclase enzymes used in the pathway. nih.gov Researchers have shown that exchanging the genes for these cyclase enzymes within synthetic operons can predictably alter the stereochemical outcome. nih.gov Further exploration involves the combinatorial pairing of different Stig cyclases, which can be influenced by cofactors like Ca2+, to generate a wider diversity of stereoisomers. umich.edu

Cascade Biocatalysis: By combining engineered prenyltransferase (e.g., FamD2) and Stig cyclase enzymes with synthetically produced indole (B1671886) isonitrile derivatives, researchers can generate a range of unnatural hapalindole analogs. nih.govacs.orgnih.gov This approach allows for the creation of targeted modifications to the hapalindole scaffold, enabling the exploration of structure-activity relationships and the development of compounds with novel biological activities. nih.gov

Innovative Strategies for Efficient and Scalable Chemical Synthesis

The complex, stereochemically rich structure of this compound makes it a challenging but attractive target for total synthesis. rsc.org Synthetic chemists have developed several innovative strategies that not only enable its creation in the lab but also focus on efficiency, scalability, and elegance. Future efforts will aim to refine these methods further.

Notable strategies include:

Diels-Alder Reactions: A key disconnection in synthesizing the this compound core is the use of a Diels-Alder reaction to construct the cyclohexane (B81311) ring with its four contiguous stereocenters. acs.org A landmark achievement was the first successful use of an enantioselective organomediated Diels-Alder reaction in a total synthesis, employing a MacMillan organocatalyst to produce a critical intermediate with high enantioselectivity (93% ee). acs.orgnih.govacs.org Another approach utilized a regio- and diastereoselective Diels-Alder reaction to afford a bicyclo[2.2.2]oct-2-ene intermediate, which was then converted to the natural product in eight steps. nih.gov

Divergent and Enantioselective Synthesis: A powerful strategy has been developed using a ruthenium-catalyzed asymmetric hydrogenation of a ketone via dynamic kinetic resolution (DKR). rsc.org This step forges the chiral trans-1-indolyl-2-isopropenylcyclohexane core. rsc.org By controlling the sequence of subsequent reactions, this divergent approach allows for the synthesis of various hapalindole alkaloids, including (+)-Hapalindole Q and its stereoisomers like (−)-12-epi-hapalindole Q isonitrile, from common intermediates. rsc.orgnih.govrsc.org

Redox Economy and Protecting-Group-Free Synthesis: A paradigm-shifting approach, particularly championed by the Baran group, focuses on "redox economy," which minimizes superfluous oxidation and reduction steps, leading to more efficient and shorter synthetic routes. nih.govnih.govresearchgate.net This philosophy was combined with the development of a direct indole-enolate coupling method, enabling a scalable, practical, and protecting-group-free synthesis of this compound and other family members. nih.govnih.govnih.gov This innovation makes it possible to produce gram-scale quantities, which were previously unfeasible. nih.gov

These advanced synthetic routes are crucial for producing sufficient quantities of this compound for extensive biological testing and for creating analogs that are inaccessible through biosynthetic methods. pnas.org

Integrated Computational-Experimental Frameworks for Research and Discovery

The complexity of both the biosynthesis and the chemical reactions involved in this compound research necessitates a synergistic approach combining laboratory experiments with powerful computational modeling. This integrated framework is becoming indispensable for deepening mechanistic understanding and guiding new discoveries.

Key applications of this integrated approach include:

Elucidating Enzymatic Mechanisms: The reaction cascade catalyzed by Stig cyclase enzymes is exceptionally complex. nih.gov Density Functional Theory (DFT) calculations have been instrumental in exploring the mechanism of the Cope rearrangement, 6-exo-trig cyclization, and terminal electrophilic aromatic substitution. nih.govescholarship.org These computational studies, combined with crystal structures and mutational analysis, have helped identify key active site residues that control the reaction. nih.govresearchgate.net

Controlling Product Selectivity: Computational methods have been used to uncover the determinants that control whether the final cyclization step produces a hapalindole or a fischerindole scaffold. nih.govosti.gov Molecular dynamics simulations and DFT calculations provide detailed insights into the enzymatic processes and transition states that govern the regio- and stereospecific outcomes. nih.gov

Engineering Novel Biocatalysts: By understanding the structural basis of enzyme function through crystal structures and computational modeling, researchers can predict the outcomes of mutations. nih.gov This knowledge enables the rational engineering of Stig cyclases and other biosynthetic enzymes to accept new substrates or to produce novel alkaloid structures that are not found in nature. nih.govnih.gov This iterative cycle of computational prediction, protein engineering, and experimental validation is a powerful engine for creating chemical diversity. nih.gov

Future research will increasingly rely on these integrated frameworks to tackle more complex challenges, such as predicting the function of uncharacterized enzymes in BGCs and designing entirely new biosynthetic pathways.

Exploration of Ecological Roles and Biotechnological Potential

Understanding why cyanobacteria produce this compound (its ecological role) and how humanity can leverage its properties (its biotechnological potential) are key areas for future investigation.

Ecological Role: The production of hapalindoles is believed to serve a defensive purpose for the source cyanobacteria. thieme-connect.commdpi.com The initial discovery of hapalindoles was prompted by observations of the producing organism, Hapalosiphon fontinalis, exhibiting antialgal and antimycotic activity against competing microbes in its environment. thieme-connect.commdpi.com This suggests that hapalindoles function as allelochemicals, inhibiting the growth of nearby organisms and securing a competitive advantage for the cyanobacterium. mdpi.com Future ecological studies could involve co-culturing experiments and metabolomic analysis to precisely define the role of this compound in mediating interactions within its native microbial community.

Biotechnological Potential: The unique biological activities of this compound position it as a valuable molecule for biotechnological and therapeutic development.

Drug Discovery Lead: The discovery that this compound inhibits autophagy through a novel mechanism involving YAP1 degradation makes it a highly significant lead compound. pnas.orgpnas.org Given that autophagy and the Hippo-YAP pathway are implicated in numerous diseases, particularly cancer, this compound and its future analogs could form the basis for new therapeutic strategies. pnas.orgpnas.orgnih.gov

Chemical Probe: As a small molecule that binds to YAP1 and induces its degradation, this compound serves as a valuable chemical tool for studying the complex biology of the Hippo pathway. pnas.orgnih.gov It can be used in laboratory settings to probe the therapeutic implications of YAP1 degradation. pnas.org

Antimicrobial and Other Applications: While recent attention has focused on its anticancer potential via autophagy modulation, its foundational antibacterial and antifungal activities remain relevant. nih.govnih.gov Further investigation into its spectrum of activity and potential applications in agriculture (as an insecticide) or as an antifouling agent could reveal additional biotechnological uses. nih.gov

The successful development of scalable synthetic and biosynthetic production platforms is critical to realizing this potential, as it will provide the necessary quantities of material for preclinical and clinical investigation. pnas.orgscribd.com

Research Findings Summary

| Section | Key Research Finding | Significance |

| 7.1. Biological Activity | This compound inhibits macroautophagy by promoting the chaperone-mediated autophagy (CMA) degradation of YAP1, which disrupts autophagosome-lysosome fusion. pnas.orgpnas.orgnih.gov | Unveils a novel mechanism of action, positioning this compound as a lead compound for autophagy-related diseases and a chemical probe for the Hippo-YAP pathway. |

| 7.2. Biosynthesis | The hapalindole biosynthetic gene cluster can be expressed in a heterologous host (Synechococcus), and the stereochemical outcome can be controlled by swapping Stig cyclase enzymes. nih.govumich.edu | Enables controllable and potentially scalable production of hapalindoles and provides a platform for generating novel analogs through enzyme engineering. |

| 7.3. Chemical Synthesis | Efficient, scalable, and protecting-group-free total syntheses have been developed using strategies like organocatalyzed Diels-Alder reactions and redox-economic indole-enolate couplings. acs.orgnih.govnih.gov | Allows for the production of gram-scale quantities of this compound and its analogs, facilitating further biological study and development. |

| 7.4. Computational-Experimental | Integrated DFT calculations and mutational studies have elucidated the complex, multi-step mechanism of Stig cyclases and identified residues controlling product selectivity. nih.govresearchgate.net | Provides deep mechanistic insight into the biosynthesis and enables the rational design of new biocatalysts for producing unnatural derivatives. |

| 7.5. Ecology & Biotechnology | Hapalindoles likely function as allelochemicals, providing a defensive advantage. thieme-connect.commdpi.com Their unique bioactivity makes them promising leads for drug discovery. pnas.orgpnas.org | Explains the natural function of the compound and highlights its significant potential for development into new human therapeutics. |

Q & A

Q. What is the biological activity of Hapalindole Q, and how is it experimentally validated?

this compound is a cyanobacterial indole alkaloid with demonstrated bioactivity in modulating autophagy. Experimental validation typically involves:

- LC3B upregulation assays : Western blotting to detect LC3B-II levels in HepG2 cells treated with this compound, confirming autophagosome accumulation .

- Co-administration studies : Combining this compound with autophagy inhibitors (e.g., chloroquine) or inducers (e.g., rapamycin) to observe paradoxical suppression of late-stage autophagic flux .

- YAP1 degradation analysis : Immunoprecipitation and confocal microscopy to track YAP1 protein levels and localization, demonstrating non-canonical degradation pathways .

Q. What synthetic strategies are used to produce enantiomerically pure this compound?

The enantioselective synthesis of this compound employs a redox-catalyzed C–H activation strategy , avoiding protective groups and enabling scalability. Key steps include:

- Direct indole coupling : Facilitates stereochemical control at C12 and C13 positions, critical for bioactivity .

- Oxidative spirocyclization : Achieves the tetracyclic core structure with high atom economy .

- Validation of biosynthetic hypotheses : Revised biosynthetic pathways are corroborated through total synthesis of 12-epi derivatives and welwitindolinones .

Advanced Research Questions

Q. How does this compound mechanistically interfere with autophagosome-lysosome fusion?

this compound disrupts fusion via dual pathways:

- Rab7 mislocalization : Immunofluorescence assays reveal altered Rab7 distribution, impairing vesicle docking. This is quantified using colocalization coefficients with LAMP1 (lysosomal marker) .

- YAP1 degradation : Surface plasmon resonance (SPR) confirms direct binding to YAP1, inducing proteasomal degradation independent of Hippo signaling. Mutagenesis studies identify critical binding residues (e.g., Ser94 and Thr110) .

- Methodological recommendation : Use in vitro reconstitution assays with purified autophagosomes and lysosomes to isolate fusion machinery effects .

Q. What structural features of this compound are essential for its bioactivity?

Structure-activity relationship (SAR) studies highlight:

- Core indole-spirocycle : The tetracyclic framework is indispensable for YAP1 binding (Kd = 2.3 µM vs. >50 µM for fragmented analogs) .

- Isothiocyanate group : Non-essential for YAP1 interaction but enhances cellular permeability (logP increases from 3.1 to 4.2 with thiocyanate substitution) .

- Enantiomeric specificity : Natural (−)-Hapalindole Q exhibits 10-fold higher potency than (+)-enantiomer in degradation assays .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies often arise from:

- Cell line variability : HepG2 (hepatoma) vs. HeLa (cervical cancer) cells show differential basal autophagy, affecting LC3B-II accumulation .

- Concentration thresholds : Sub-µM concentrations may induce autophagy, while higher doses (>5 µM) suppress flux via lysosomal inhibition .

- Recommendation : Use orthogonal assays (e.g., TEM for autophagic vesicles, LysoTracker for lysosomal pH) to cross-validate findings .

Q. What methodological challenges exist in tracking YAP1 degradation in live cells?

Key challenges and solutions include:

- Transient degradation kinetics : Time-course experiments with cycloheximide chase to quantify YAP1 half-life (reduced from 8 h to 2 h post-treatment) .

- Off-target effects : CRISPR knockout of YAP1 or use of proteasome inhibitors (e.g., MG132) to confirm degradation specificity .

- Imaging artifacts : Fixed-cell vs. live-cell imaging with HaloTag-YAP1 constructs to avoid fixation-induced epitope masking .

Methodological Recommendations

- For autophagy studies : Combine flux assays (e.g., LC3B turnover) with lysosomal protease inhibition to distinguish induction vs. blockage .

- For synthesis : Optimize redox conditions (e.g., Mn(OAc)3 as catalyst) to enhance spirocyclization efficiency .

- For structural analysis : Use cryo-EM or NMR to resolve binding interfaces of this compound with YAP1 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.